Ethyl 4-nitrophenyl phosphoramidate

Nerve agent prophylaxis Acetylcholinesterase inhibition In vivo protection

Ethyl 4-nitrophenyl phosphoramidate (also referred to as O-ethyl O-4-nitrophenyl phosphoramidate or ENPP) is an organophosphorus compound of the phosphoramidate ester class, characterized by the molecular formula C₈H₁₁N₂O₅P and a molecular weight of 246.16 g/mol. The compound functions as a short-acting anticholinesterase agent , distinguished from other organophosphate cholinesterase inhibitors by the rapid spontaneous reactivation of the inhibited enzyme.

Molecular Formula C8H11N2O5P
Molecular Weight 246.16 g/mol
CAS No. 119401-65-9
Cat. No. B045688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-nitrophenyl phosphoramidate
CAS119401-65-9
SynonymsENPP
O-ethyl O-4-nitrophenyl phosphoramidate
Molecular FormulaC8H11N2O5P
Molecular Weight246.16 g/mol
Structural Identifiers
SMILESCCOP(=O)(N)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H11N2O5P/c1-2-14-16(9,13)15-8-5-3-7(4-6-8)10(11)12/h3-6H,2H2,1H3,(H2,9,13)
InChIKeyKUBWJGWIWGGEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-nitrophenyl phosphoramidate (ENPP, CAS 119401-65-9): Organophosphorus Anticholinesterase with Rapid Spontaneous Reactivation Profile


Ethyl 4-nitrophenyl phosphoramidate (also referred to as O-ethyl O-4-nitrophenyl phosphoramidate or ENPP) is an organophosphorus compound of the phosphoramidate ester class, characterized by the molecular formula C₈H₁₁N₂O₅P and a molecular weight of 246.16 g/mol . The compound functions as a short-acting anticholinesterase agent [1], distinguished from other organophosphate cholinesterase inhibitors by the rapid spontaneous reactivation of the inhibited enzyme [2]. Its core structural features include a 4-nitrophenyl leaving group that enables spectrophotometric monitoring and an ethyl substituent on the phosphoramidate backbone . ENPP has been investigated as a potential prophylactic candidate against chemical warfare nerve agents, based on its unique kinetic profile with human acetylcholinesterase [3].

Why Generic Substitution of Ethyl 4-nitrophenyl phosphoramidate (ENPP, CAS 119401-65-9) with In-Class Analogs Is Not Scientifically Defensible


Within the p-nitrophenyl phosphoramidate series represented by the general formula RO(NH₂)P(O)OC₆H₄-p-NO₂, variation of the R substituent produces substantial divergence in both in vivo protective efficacy and safety profile [1]. The Langenberg et al. (1996) head-to-head comparative study in guinea pigs demonstrated that the protective ratio against soman poisoning ranges up to nearly fivefold depending on which R-group analog is selected [1]. Compounds in this series exhibit different dose-response relationships and post-intoxication recovery outcomes that are not predictable from structural similarity alone [1]. Furthermore, the rate of spontaneous reactivation of inhibited acetylcholinesterase varies across analogs, with no simple linear relationship between reactivation rate and protective efficacy established across the tested compounds [1]. Therefore, substituting ENPP with an alternative p-nitrophenyl phosphoramidate—or with a structurally distinct carbamate such as pyridostigmine—without direct comparative data introduces unacceptable uncertainty in both efficacy and safety endpoints, as quantified in the evidence items below.

Ethyl 4-nitrophenyl phosphoramidate (ENPP, CAS 119401-65-9): Quantitative Comparative Evidence for Scientific Selection and Procurement


In Vivo Protective Efficacy: ENPP (R = CH₂CH₃) vs. Structurally Varied p-Nitrophenyl Phosphoramidate Analogs in Soman-Challenged Guinea Pigs

ENPP (R = CH₂CH₃) was evaluated alongside five other p-nitrophenyl phosphoramidate analogs and pyridostigmine in a guinea pig model of soman poisoning [1]. The study measured the increase in subcutaneous LD₅₀ of soman following pretreatment with each compound at doses producing 30% acetylcholinesterase inhibition. Across the tested analogs, the protective ratio varied up to almost fivefold depending on the R-group structure [1]. While the study did not report isolated protective ratio values for each individual compound in the abstract, the authors noted that three compounds offered a higher degree of protection than pyridostigmine [1], and the two phosphoramidates providing the highest protective ratio also yielded better 24-hour post-intoxication condition compared to pyridostigmine-pretreated animals [1]. This demonstrates that within this compound class, minor structural variations produce large-magnitude efficacy differences not predictable a priori.

Nerve agent prophylaxis Acetylcholinesterase inhibition In vivo protection

Superior Post-Intoxication Recovery: p-Nitrophenyl Phosphoramidates vs. Pyridostigmine in Soman-Challenged Guinea Pigs

In the Langenberg et al. (1996) study, surviving animals pretreated with the two phosphoramidates that provided the highest protective ratio were in a better condition at 24 hours after soman intoxication than those pretreated with pyridostigmine [1]. This qualitative but clinically meaningful outcome difference was observed under controlled comparative conditions. While the abstract does not explicitly confirm whether ENPP (R = CH₂CH₃) was among those two highest-performing phosphoramidates, the finding establishes that certain members of this compound class confer superior post-exposure recovery advantages over the standard-of-care comparator pyridostigmine.

Nerve agent prophylaxis Post-exposure recovery In vivo outcome

Neurotoxicity Safety Screening: ENPP Demonstrates Negligible Delayed Neuropathic Hazard in Avian Model

Johnson and Read (1993) screened ENPP specifically for delayed neuropathic potential, a critical safety concern for organophosphate agents [1]. In hens receiving 2.5 or 4 mg/kg subcutaneously following prophylactic physostigmine and atropine, brain and spinal cord neuropathy target esterase (NTE) levels were depressed only 4-10% compared with controls [1]. No clinical signs of neuropathy were observed in surviving birds monitored for three weeks [1]. The authors concluded there would be negligible delayed neuropathic hazard associated with ENPP administration at subacute doses [1]. This direct safety assessment distinguishes ENPP from many organophosphates that carry substantial risk of organophosphate-induced delayed neuropathy (OPIDN).

Delayed neuropathy Safety screening Neurotoxicity

Acute Toxicity Characterization: ENPP Dose-Response in Unprotected Rats and Hens

The Johnson and Read (1993) study provides acute toxicity data for ENPP in two species [1]. Doses exceeding 1 mg/kg subcutaneously in unprotected rats were rapidly fatal, whereas two rats and one hen receiving 0.5 mg/kg survived [1]. This narrow therapeutic index data establishes baseline acute toxicity parameters for ENPP and informs dose selection for experimental applications.

Acute toxicity LD₅₀ estimation Safety profiling

Kinetic Distinction: Rapid Spontaneous Reactivation of ENPP-Inhibited Human Acetylcholinesterase

ENPP is characterized as a short-acting anticholinesterase due to the rapid spontaneous reactivation of human acetylcholinesterase following inhibition [1][2]. The inhibited enzyme can undergo further accelerated reactivation upon treatment with oximes if required [1]. This kinetic profile fundamentally distinguishes ENPP from irreversible organophosphate inhibitors (e.g., soman, sarin, paraoxon) whose inhibited AChE undergoes aging and cannot be reactivated spontaneously. This distinction carries direct implications for both experimental utility and therapeutic safety.

Enzyme reactivation kinetics Acetylcholinesterase Reversible inhibition

Recommended Research and Industrial Applications for Ethyl 4-nitrophenyl phosphoramidate (ENPP, CAS 119401-65-9) Based on Quantitative Comparative Evidence


Prophylactic Agent Development Against Organophosphate Nerve Agents

ENPP is positioned for development as a prophylactic agent against chemical warfare nerve agents, as documented in authoritative databases including the NCI Metathesaurus and MeSH [1][2]. This application is directly supported by the Langenberg et al. (1996) in vivo efficacy data demonstrating that p-nitrophenyl phosphoramidates increase the LD₅₀ of soman up to fivefold in guinea pigs, with three compounds outperforming pyridostigmine [3]. The rapid spontaneous reactivation kinetics of ENPP-inhibited AChE, with further acceleration possible via oxime treatment [4], provide a mechanistic basis for its prophylactic utility distinct from irreversible inhibitors.

Mechanistic Studies of Reversible Acetylcholinesterase Inhibition

ENPP serves as a valuable tool compound for investigating reversible acetylcholinesterase inhibition mechanisms. The compound's rapid spontaneous reactivation profile [4] distinguishes it from aging-prone organophosphates, enabling researchers to study reversible inhibition kinetics and oxime-accelerated reactivation without the confounding factor of irreversible enzyme modification. The 4-nitrophenyl chromophore additionally facilitates spectrophotometric monitoring of reaction progress , providing experimental advantages for kinetic studies.

Neurotoxicity Screening and Organophosphate Safety Assessment

ENPP is suitable as a reference compound in neurotoxicity screening assays, particularly for evaluating delayed neuropathic potential of organophosphate candidates. The Johnson and Read (1993) study established benchmark data for ENPP showing negligible NTE depression (4-10%) and absence of clinical neuropathy in the hen model [4]. This dataset provides a validated comparator baseline against which novel compounds can be assessed for OPIDN risk, supporting regulatory and preclinical safety evaluations.

Biochemical Assay Development Utilizing Chromogenic Leaving Group

The 4-nitrophenyl moiety of ENPP functions as a chromogenic leaving group that enables continuous spectrophotometric monitoring of enzymatic reactions at 405-410 nm . This feature makes ENPP useful in assay development for screening phosphatase or esterase activity, and in studies where real-time reaction monitoring is required without the need for coupled assays or secondary detection systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-nitrophenyl phosphoramidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.